molecular formula C5H6F3N3O B6617750 [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1506211-07-9

[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B6617750
CAS No.: 1506211-07-9
M. Wt: 181.12 g/mol
InChI Key: NAKNYZUIDUBMNF-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol is a triazole-based compound characterized by a trifluoroethyl group at the 4-position of the triazole ring and a hydroxymethyl (-CH₂OH) substituent at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which can influence the compound’s electronic properties, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKNYZUIDUBMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding ester or aldehyde derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.

Types of Reactions:

    Oxidation: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism, leading to its antimicrobial effects.

    Pathways: It may inhibit key metabolic pathways in microorganisms, disrupting their growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis with structurally related triazole derivatives highlights key differences in substituent effects, physicochemical properties, and biological activity:

Compound Name Substituents (4-position) 3-position Group Key Properties Biological Activity Reference
[4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol 2,2,2-Trifluoroethyl -CH₂OH - High hydrophobicity (CF₃ group)
- Moderate solubility (hydroxymethyl)
- Molecular formula: C₅H₆F₃N₃O (est.)
Not explicitly reported, but potential for antimicrobial/anticancer activity based on triazole core -
4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)methanol 4-Fluorophenyl -CH₂OH - Enhanced π-π stacking (aromatic group)
- Lower logP vs. trifluoroethyl
Antifungal/antibacterial activity inferred from similar triazole drugs
4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-thiol 2,2,2-Trifluoroethyl -SH - Higher reactivity (thiol group)
- Prone to oxidation/disulfide formation
Antimicrobial activity (thiols often exhibit higher bioactivity)
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol Ethyl + phenylethyl -CH₂OH - Increased lipophilicity (alkyl/aryl groups)
- Reduced solubility
Not reported; phenylethyl may enhance CNS penetration
5-Propyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol 2,2,2-Trifluoroethyl + propyl -SH - Steric hindrance (propyl)
- High logP (CF₃ + alkyl)
Potential antiparasitic/antiviral activity

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to thiol or alkyl/aryl analogues.
  • logP : The trifluoroethyl group increases hydrophobicity (logP ~2.5–3.0) relative to fluorophenyl (logP ~2.0) or morpholine derivatives (logP ~1.5).
  • Stability : Trifluoroethyl’s electron-withdrawing effect stabilizes the triazole ring against hydrolysis, whereas thiols are prone to oxidation .

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